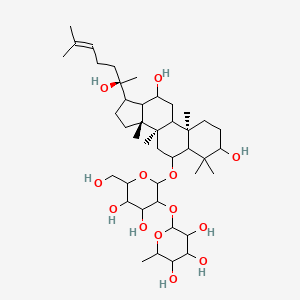

20(R)-Ginsenoside Rg2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H72O13 |

|---|---|

Molecular Weight |

785.0 g/mol |

IUPAC Name |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42-/m1/s1 |

InChI Key |

AGBCLJAHARWNLA-SZELXCBBSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

20(R)-Ginsenoside Rg2 basic chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 20(R)-Ginsenoside Rg2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring protopanaxatriol-type saponin (B1150181) found in the medicinal plant Panax ginseng. As a stereoisomer of Ginsenoside Rg2, the specific (R) configuration at the C-20 position confers distinct pharmacological activities, making it a compound of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and a visual representation of its key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this potent bioactive molecule.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized in the tables below. This data has been compiled from various sources to provide a comprehensive and comparative overview.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy]-6-methyloxane-3,4,5-triol | [1] |

| Molecular Formula | C₄₂H₇₂O₁₃ | [1][2][3][4][5][6][7] |

| CAS Number | 80952-72-3 | [3][4][5][8][9][10][11] |

| Synonyms | R-Ginsenoside Rg2, 20(R)Ginsenoside Rg2 | [1][3] |

Note on CAS Number: The CAS number 52286-74-5 is also frequently associated with Ginsenoside Rg2. However, 80952-72-3 is specifically assigned to the 20(R) isomer, which is the focus of this guide.[9][11]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 785.01 g/mol | [4][6][12] |

| 785.025 g/mol | [3] | |

| 784.49 g/mol | [5][7] | |

| 785.0 g/mol | [1][2] | |

| Appearance | White to off-white solid powder | [3][6] |

| Melting Point | 187 - 189 °C | [2][13] |

| Solubility | Soluble in: DMSO, Pyridine, Methanol (B129727), Ethanol.[8][14][15] Limited solubility in: Water.[7] Insoluble in: EtOH (Ethanol, conflicting report).[5] | [5][7][8][14][15] |

| Storage | Store at -20°C.[5][7] For solutions in solvent, store at -80°C for up to 6 months.[6] | [5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification, quantification, and characterization of this compound. The following sections outline standard experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from established methods for the analysis of ginsenosides (B1230088) in various matrices.[4][15][16]

Objective: To quantify the purity of a this compound sample or its concentration in an extract.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

Methanol (HPLC grade).

-

This compound reference standard.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 20 to 150 µg/mL).[15]

-

Sample Preparation (for extracts):

-

For powdered samples, weigh approximately 0.5 g and add 10 mL of 50% methanol.[15]

-

For liquid extracts, dilute with methanol as needed.

-

Sonicate the sample for 30 minutes to ensure complete extraction.[15]

-

Centrifuge the sample to pellet any particulate matter.

-

Filter the supernatant through a 0.2 µm syringe filter prior to injection.[15]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and deionized water (B).

-

Gradient Program:

-

0-40 min: 20% A to 32% A

-

40-55 min: 32% A to 50% A

-

55-70 min: 50% A to 65% A

-

70-71 min: 65% A to 90% A

-

71-81 min: Hold at 90% A

-

81-90 min: Return to 20% A and equilibrate

-

-

Flow Rate: 1.6 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 203 nm.[15]

-

Injection Volume: 20 µL.[15]

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general workflow for confirming the structure of this compound.[17][18][19][20][21]

Objective: To verify the chemical structure and stereochemistry of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of the chosen deuterated solvent. Add a small amount of TMS.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry, including the (R) configuration at C-20.

-

-

Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing the obtained spectra with published data for this compound.

Melting Point Determination

This is a standard protocol for determining the melting point of a solid crystalline compound.[22][23][24][25]

Objective: To determine the melting range of a purified this compound sample as an indicator of purity.

Instrumentation:

-

Melting point apparatus (capillary method).

-

Glass capillary tubes.

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to a temperature about 10-15°C below the expected melting point (187-189°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (e.g., 0.5-2°C) is indicative of high purity.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. The following diagrams illustrate its interactions within these pathways.

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Ginsenoside-Rg2 affects cell growth via regulating ROS-mediated AMPK activation and cell cycle in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20(S)-Ginsenoside Rh2 Suppresses Oral Cancer Cell Growth by Inhibiting the Src-Raf-ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg2 inhibits adipogenesis in 3T3-L1 preadipocytes and suppresses obesity in high-fat-diet-induced obese mice through the AMPK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. CAS 80952-72-3 | this compound [phytopurify.com]

- 9. Ginsenoside rg2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 20R-Ginsenoside Rg2 | CAS:80952-72-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. MeSH Browser [meshb.nlm.nih.gov]

- 12. Ginsenoside Rh2 Downregulates LPS-Induced NF-κB Activation through Inhibition of TAK1 Phosphorylation in RAW 264.7 Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside-Rg2 exerts anti-cancer effects through ROS-mediated AMPK activation associated mitochondrial damage and oxidation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. benchchem.com [benchchem.com]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. thinksrs.com [thinksrs.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. davjalandhar.com [davjalandhar.com]

- 25. thinksrs.com [thinksrs.com]

Unveiling 20(R)-Ginsenoside Rg2: A Technical Guide to Its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and purification of the pharmacologically significant ginsenoside, 20(R)-Ginsenoside Rg2. It details the intricate experimental protocols for its preparation and analysis and explores its modulation of key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and Significance

Ginsenoside Rg2, a naturally occurring saponin (B1150181) primarily found in the roots, stems, and leaves of Panax ginseng C.A. Meyer, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] The 20(R) stereoisomer, in particular, has demonstrated notable neuroprotective, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.[3][4][5] Its discovery has largely been a result of extensive chemical studies on the various saponins (B1172615) present in ginseng.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural source or through the transformation of more abundant ginsenosides (B1230088) involves multi-step processes. The two primary approaches are direct extraction and purification from plant material and biotransformation or chemical conversion from other ginsenosides.

Extraction from Panax ginseng

A common method for extracting ginsenosides from ginseng involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Initial Purification

-

Extraction: The dried and powdered stems and leaves of Panax ginseng are extracted with 95% ethanol (B145695). The resulting extract is then concentrated under reduced pressure.[6][7]

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity.[8]

-

Macroporous Resin Chromatography: The n-butanol fraction, enriched with ginsenosides, is subjected to column chromatography using macroporous resin. The target ginsenosides are eluted with a step-wise gradient of ethanol in water.[7]

-

Precipitation: The collected eluent is concentrated to obtain total saponins. These are then dissolved in 95% ethanol. A solution of sodium hydroxide (B78521) in ethanol is slowly added to precipitate the ginsenosides. The mixture is allowed to stand for 12 hours, and the resulting filtrate is collected.[6][7]

-

Silica (B1680970) Gel Column Chromatography: The filtrate is further purified by silica gel column chromatography to yield the final ginsenoside Rg2 product.[2][7]

Enzymatic and Chemical Transformation

Due to the low natural abundance of this compound, methods to produce it from more prevalent ginsenosides like ginsenoside Re have been developed. These methods include enzymatic hydrolysis and acid degradation.[9]

Experimental Protocol: Enzymatic Transformation of Ginsenoside Re to this compound

-

Enzyme and Substrate Preparation: A thermostable β-glucosidase from an organism such as Thermotoga neapolitana is prepared. Ginsenoside Re is dissolved in a suitable buffer (e.g., pH 5.5).

-

Enzymatic Reaction: The enzyme is added to the ginsenoside Re solution. The reaction is carried out at an elevated temperature (e.g., 85°C) for a specific duration (e.g., 60 minutes).[9]

-

Reaction Termination and Product Extraction: The reaction is stopped, and the product, this compound, is extracted from the reaction mixture.

-

Purification: The extracted product is purified using techniques such as high-performance liquid chromatography (HPLC).

Experimental Protocol: Acetic Acid Degradation of Ginsenoside Re

-

Reaction Setup: Ginseng stem and leaf saponins are mixed with 30% acetic acid at a material-to-liquid ratio of 1:20.

-

Degradation: The mixture is heated to 80°C for 4 hours.

-

Purification: The resulting this compound is then isolated and purified from the reaction mixture.

Quantitative Analysis

The yield and purity of this compound are critical parameters in its production. The following tables summarize quantitative data from various preparation methods.

| Parameter | Value | Method | Source |

| Starting Material | Ginsenoside Re (10 g/L) | Enzymatic Transformation (Thermostable β-glucosidase) | [9] |

| Product Concentration | 8.02 g/L | Enzymatic Transformation (Thermostable β-glucosidase) | [9] |

| Reaction Time | 60 min | Enzymatic Transformation (Thermostable β-glucosidase) | [9] |

| Temperature | 85°C | Enzymatic Transformation (Thermostable β-glucosidase) | [9] |

| pH | 5.5 | Enzymatic Transformation (Thermostable β-glucosidase) | [9] |

| Parameter | Value | Method | Source |

| Starting Material | Ginsenotriol-type ginsenoside Re | Acetic Acid Degradation | |

| Conversion Rate to 20(R)-Rg2 | 24.29% | Acetic Acid Degradation | |

| Acetic Acid Concentration | 30% | Acetic Acid Degradation | |

| Material-to-Liquid Ratio | 1:20 | Acetic Acid Degradation | |

| Temperature | 80°C | Acetic Acid Degradation | |

| Time | 4 h | Acetic Acid Degradation |

Experimental Workflows

The overall process for obtaining and analyzing this compound can be visualized as a series of steps.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, including the PI3K/Akt, NF-κB, and MAPK/ERK pathways. These pathways are crucial in regulating cell survival, inflammation, and proliferation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Ginsenosides, including Rg2, have been shown to activate this pathway, leading to downstream effects that can protect cells from apoptosis and promote cell growth.[10][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[5][6][12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. The effect of ginsenosides on this pathway can be context-dependent, either promoting survival or inducing apoptosis. This compound has been shown to modulate this pathway, contributing to its anti-cancer and neuroprotective effects.[3][7]

References

- 1. Isolation and characterization of ginsenoside-Rg2, 20R-prosapogenin, 20S-prosapogenin and delta 20-prosapogenin. Chemical studies on saponins of Panax ginseng C. A. Meyer, Third report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic preparation of ginsenosides Rg2, Rh1, and F1 from protopanaxatriol-type ginseng saponin mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Open Access@KRIBB: Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway [oak.kribb.re.kr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 20(R)-Ginsenoside Rg2: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a protopanaxatriol-type saponin (B1150181), is a significant bioactive compound found predominantly within the Panax genus (ginseng). It exists in two stereoisomeric forms, 20(S) and 20(R), which exhibit distinct pharmacological activities. The 20(R) epimer, in particular, has garnered interest for its neuroprotective and anti-fatigue effects. This technical guide provides a comprehensive overview of the natural sources of 20(R)-Ginsenoside Rg2, its relative abundance, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Natural Sources and Abundance

This compound is primarily isolated from various species of ginseng. Its concentration is highly dependent on the plant part, age, species, and processing methods. While present in fresh or white ginseng, its abundance can be significantly increased through thermal processing, such as steaming, which converts other major ginsenosides (B1230088) into less polar forms like Rg2.

Primary Botanical Sources

-

Panax ginseng C.A. Meyer (Asian or Korean Ginseng): This is the most widely studied source. Rg2 is found in the roots (main, lateral, and hair), leaves, stems, and berries. The leaves and root hairs often contain higher concentrations of total ginsenosides compared to the main root.

-

Panax quinquefolius L. (American Ginseng): This species also contains Rg2. Steaming of American ginseng has been shown to significantly promote the transformation of other ginsenosides into the 20(R)-Rg2 configuration.

-

Panax japonicus C.A. Mey. (Japanese Ginseng): The rhizome of this species is a known source of ginsenoside Rg2.

-

Gynostemma yixingense : this compound has also been reported in this plant, which is outside the Panax genus.

Impact of Processing

The process of creating red ginseng, which involves steaming fresh ginseng at temperatures between 90-100°C, is crucial for the formation of this compound. Heat treatment causes the deglycosylation and epimerization of more abundant, polar ginsenosides like ginsenoside Re. Specifically, the natural 20(S) configuration of many ginsenosides can transform into the 20(R) configuration during steaming. Higher steaming temperatures (e.g., 120°C) can further promote the transformation into less polar ginsenosides.

Quantitative Abundance of Ginsenoside Rg2

The following table summarizes the quantitative data on the abundance of Ginsenoside Rg2 found in various parts of Panax ginseng. Note that many studies quantify total Rg2 (both S and R epimers) or do not differentiate between them. The 20(R) form is typically less abundant than the 20(S) form in unprocessed ginseng but increases upon steaming.

| Plant Source | Plant Part | Processing | Ginsenoside Rg2 Content (mg/g) | Reference |

| Panax ginseng C.A. Meyer | Main Root | Unprocessed (White Ginseng) | Not Detected | |

| Panax ginseng C.A. Meyer | Root Hair | Unprocessed (White Ginseng) | 0.01783 (17.83 µg/g) | |

| Panax ginseng C.A. Meyer | Leaf | Unprocessed (White Ginseng) | Not Detected | |

| Panax ginseng berry | Berry | Unprocessed | Yield of 0.25% (2.5 mg/g) mixed C-20(SR) Rg2 |

Note: Data for the specific 20(R) isomer is often limited as many analytical methods quantify both epimers together. The yield from ginseng berry represents a crude product of mixed epimers.

Experimental Protocols

Accurate isolation and quantification of this compound are critical for research and development. The following sections detail common methodologies.

Extraction and Isolation

The following workflow outlines a general procedure for extracting and isolating Ginsenoside Rg2 from plant material, such as ginseng stems and leaves.

Caption: General workflow for extraction and isolation of Ginsenoside Rg2.

Detailed Protocol:

-

Extraction: Employ ultrasound-assisted extraction on powdered ginseng material (e.g., 50 g) with methanol (B129727) at a 10 mL/g solvent-to-solid ratio. Perform the extraction at 30°C for 30 minutes and repeat three times.

-

Initial Cleanup: Combine the extracts and concentrate under a vacuum. Purify the resulting solution using a macroporous resin column to obtain a total saponin fraction after elution and drying.

-

Alkaline Hydrolysis & Precipitation: Dissolve the total saponins (B1172615) in 95% ethanol with heating. Separately, prepare an alkaline solution by dissolving NaOH in water and adding a large volume of ethanol. Slowly add the alkaline solution to the saponin solution and let it stand for 12 hours. This step can facilitate the conversion of other ginsenosides.

-

Purification: Filter the mixture and collect the filtrate. Concentrate the filtrate under reduced pressure. Further purify the resulting extract using silica gel column chromatography to isolate Ginsenoside Rg2.

Quantification by UPLC-PDA

Ultra-Performance Liquid Chromatography with a Photo Diode Array (UPLC-PDA) detector is a robust method for the simultaneous quantification of multiple ginsenosides, including the 20(R) and 20(S) epimers of Rg2.

Methodology:

-

Chromatographic System: ACQUITY UPLC system with a PDA detector.

-

Column: ACQUITY BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a two-solvent system:

-

Solvent A: Phosphoric acid in water (e.g., 0.015%).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might run from ~15-20% B to ~60-70% B over 30-35 minutes to separate a wide range of ginsenosides. The key is to achieve baseline separation between the 20(S) and 20(R) epimers of Rg2.

-

Flow Rate: Approximately 0.5-0.6 mL/min.

-

Column Temperature: 40°C to reduce system pressure and improve peak shape.

-

Detection: Monitor at a wavelength of 203 nm.

-

Quantification: Prepare calibration curves using certified reference standards for this compound. Identify peaks by comparing retention times with the standard.

Caption: Workflow for quantification of this compound using UPLC-PDA.

Signaling Pathways and Biological Activities

This compound exerts its pharmacological effects by modulating several key signaling pathways. Its activities are primarily neuroprotective, anti-inflammatory, and metabolic.

Neuroprotective Effects

Ginsenoside Rg2 has demonstrated protective effects against glutamate-induced neurotoxicity and in models of vascular dementia. A key mechanism is the inhibition of apoptosis.

Caption: this compound pathway for neuroprotection via anti-apoptosis.

Regulation of Hepatic Glucose Production

In liver cells (HepG2), Ginsenoside Rg2 helps regulate glucose metabolism by activating AMP-activated protein kinase (AMPK), which subsequently modulates the activity of GSK3β and the expression of the orphan nuclear receptor SHP.

Caption: Rg2 pathway for inhibiting hepatic glucose production.

Cardioprotective Effects in Sepsis

In models of sepsis-induced myocardial injury, Ginsenoside Rg2 provides protection by reducing inflammation and oxidative stress through the SIRT1/NF-κB signaling pathway.

Caption: Rg2 cardioprotective mechanism via the SIRT1/NF-κB pathway.

Conclusion

This compound is a promising phytochemical with significant therapeutic potential, particularly in the fields of neurology and metabolic disorders. Its natural abundance is highest in processed ginseng, especially red ginseng, where thermal treatment enhances its formation. The protocols outlined in this guide for extraction, isolation, and quantification provide a foundation for researchers to accurately study this compound. Further investigation into its signaling pathways will continue to elucidate its mechanisms of action and expand its potential applications in drug development.

A Comprehensive Review of the Pharmacological Effects of 20(R)-Ginsenoside Rg2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a protopanaxatriol-type saponin (B1150181) isolated from Panax ginseng, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. The 20(R) stereoisomer of Ginsenoside Rg2, in particular, has been the subject of numerous studies investigating its therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of the current understanding of the pharmacological effects of 20(R)-Ginsenoside Rg2, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders, including cerebral ischemia, Alzheimer's disease, and Parkinson's disease. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to neuronal survival, apoptosis, and inflammation.

Ischemia/Reperfusion Injury

In models of cerebral ischemia/reperfusion (I/R) injury, this compound has been shown to reduce infarct volume and improve neurological outcomes.[1] The protective effects are attributed to its ability to inhibit neuronal apoptosis and reduce oxidative stress.[1] One of the key mechanisms is the activation of the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway, which promotes cell survival.[2] Studies have indicated that the anti-ischemia-reperfusion injury effect of 20(R)-Rg2 is superior to that of its 20(S) counterpart.[2]

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been found to ameliorate cognitive deficits and reduce the pathological hallmarks of the disease, such as amyloid-beta (Aβ) deposition and neuroinflammation.[3][4] It exerts its neuroprotective effects by activating the PI3K/Akt pathway, thereby inhibiting Aβ-induced neuronal apoptosis.[2][4] Furthermore, Rg2 has been shown to improve memory impairment by upregulating the expression of Bcl-2 and downregulating Bax, key regulators of apoptosis.[2] In APP/PS1 mice, a model for Alzheimer's disease, Rg2 treatment enhanced learning and memory, and inhibited the deposition of β-amyloid and phosphorylated tau.[3] It also modulated the gut microbiota and reduced levels of metabolites associated with neuroinflammation.[3]

Parkinson's Disease

This compound has also shown promise in models of Parkinson's disease. It has been demonstrated to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells, a common in vitro model for Parkinson's disease.[2][5] The protective mechanism involves the attenuation of 6-OHDA-induced phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties by modulating key inflammatory signaling pathways. A primary target of Rg2 is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[6] Rg2 has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6] Additionally, Rg2 can suppress the MAPK signaling pathway, further contributing to its anti-inflammatory effects.[6]

Cardiovascular Protective Effects

This compound exerts protective effects on the cardiovascular system, particularly in the context of myocardial ischemia/reperfusion injury and myocardial fibrosis.[7][8] It has been shown to improve cardiac function, reduce infarct size, and decrease apoptosis in animal models of myocardial I/R.[8] One of the key mechanisms underlying these cardioprotective effects is the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[8] Activation of SIRT1 by Rg2 leads to the deacetylation of p53, thereby inhibiting apoptosis.[8] Furthermore, Rg2 has been found to ameliorate myocardial fibrosis by regulating the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway.[7]

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and colorectal cancer cells.[9][10] The anti-cancer mechanisms of Rg2 are linked to the induction of apoptosis and cell cycle arrest.[9] In MCF-7 breast cancer cells, G-Rg2 induced cytotoxicity and the production of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[9]

Effects on Metabolic Syndrome

This compound has also been investigated for its potential therapeutic role in metabolic syndrome. It has been shown to ameliorate high-fat diet-induced metabolic disease through the activation of SIRT1.[11] This suggests that Rg2 may have beneficial effects on glucose and lipid metabolism.

Quantitative Data Summary

| Pharmacological Effect | Model System | Key Findings | Reference |

| Neuroprotection | |||

| Cerebral Ischemia/Reperfusion | OGD/R in vitro model | Pretreatment with Rg2 improved cell viability. | [1] |

| Rat model of cerebral I/R | Rg2 reduced cerebral infarction area and improved neurological function score. | [1] | |

| Alzheimer's Disease | Aβ25-35-induced cognitive dysfunction in rats | Rg2 improved learning and memory. | [2] |

| APP/PS1 mice | Rg2 enhanced learning, memory, and cognitive functions; inhibited Aβ and phosphorylated tau deposition. | [3] | |

| Parkinson's Disease | 6-OHDA-induced toxicity in SH-SY5Y cells | Rg2 significantly inhibited the toxicity of 6-OHDA. | [2] |

| Anti-Inflammatory | |||

| LPS-stimulated HUVECs | Rg2 decreased the expression of TNFα, IL-6, IL-8, and IL-1β. | [6] | |

| Cardiovascular Protection | |||

| Myocardial Ischemia/Reperfusion | Rat model of MI/R | 20(S)-Ginsenoside Rg2 (10 and 20 mg/kg) improved cardiac function and reduced infarct size. | [8] |

| Myocardial Fibrosis | Isoproterenol-induced myocardial ischemia in rats | Rg2 (5 and 20 mg/kg) improved cardiac function and decreased collagen deposition. | [7] |

| Anti-Cancer | |||

| Breast Cancer | MCF-7 cells | G-Rg2 induced cytotoxicity and ROS production. | [9] |

| Colorectal Cancer | HCT116 and HT-29 cells | Rg3/Rg5-enriched black ginseng (containing Rg2) demonstrated a dose-dependent reduction in cancer cell viability. | [10] |

| Metabolic Syndrome | |||

| High-fat diet-induced obese mice | Rg2 treatment decreased body weight and reversed hepatic steatosis. | [11] |

Key Signaling Pathways

PI3K/Akt Signaling Pathway in Neuroprotection

Caption: PI3K/Akt pathway activation by this compound promotes neuronal survival.

NF-κB Signaling Pathway in Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

SIRT1 Signaling Pathway in Cardioprotection

Caption: SIRT1-mediated cardioprotection by this compound.

Experimental Protocols

In Vitro Model of Cerebral Ischemia: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model is a widely accepted in vitro method to simulate cerebral ischemia-reperfusion injury.[1]

-

Cell Culture: Neuronal cells (e.g., PC12 or primary cortical neurons) are cultured in a standard incubator with complete medium.

-

Oxygen-Glucose Deprivation (OGD): The complete medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to mimic ischemic conditions.

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with complete medium, and the cells are returned to a normoxic incubator for a designated reperfusion time (e.g., 24 hours).

-

Treatment: this compound is typically added to the culture medium before, during, or after the OGD period at various concentrations to assess its protective effects.

-

Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity), and relevant signaling pathway activation (e.g., Western blotting for p-Akt, p-ERK) are measured.

In Vivo Model of Alzheimer's Disease: APP/PS1 Transgenic Mice

APP/PS1 transgenic mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease.[3][12]

-

Animal Model: Male or female APP/PS1 mice and their wild-type littermates are used.

-

Treatment: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at specific doses (e.g., 10-50 mg/kg/day) for a defined period (e.g., several weeks or months).

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.

-

Histopathological Analysis: After the treatment period, brain tissues are collected and analyzed for amyloid plaque deposition (e.g., Thioflavin S staining, immunohistochemistry for Aβ), neuroinflammation (e.g., immunohistochemistry for Iba1 and GFAP), and neuronal loss.

-

Biochemical Analysis: Brain homogenates are used to measure levels of Aβ peptides (e.g., ELISA) and the expression of proteins involved in relevant signaling pathways (e.g., Western blotting).

In Vivo Model of Myocardial Ischemia/Reperfusion (MI/R) Injury

This model is used to study the effects of compounds on heart damage caused by a temporary blockage of a coronary artery followed by the restoration of blood flow.[8]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: The animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30-45 minutes) to induce ischemia. The ligature is then released to allow for reperfusion for a set period (e.g., 2-24 hours).

-

Treatment: this compound is typically administered intravenously or intraperitoneally before the ischemic period or at the onset of reperfusion.

-

Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Measurement of Infarct Size: The heart is excised, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Biochemical and Molecular Analysis: Blood samples are collected to measure cardiac injury markers (e.g., creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase). Heart tissue is used to assess apoptosis (e.g., TUNEL assay), oxidative stress markers, and the expression of signaling proteins (e.g., SIRT1, p53).

Conclusion

This compound is a promising natural compound with a wide range of pharmacological effects, including neuroprotection, anti-inflammation, cardioprotection, and anti-cancer activity. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways, such as the PI3K/Akt, NF-κB, and SIRT1 pathways. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for a variety of diseases. Future studies should focus on further elucidating its mechanisms of action, optimizing its delivery and bioavailability, and ultimately translating these preclinical findings into clinical applications.

References

- 1. Metabolism of 20(S)-Ginsenoside Rg2 by Rat Liver Microsomes: Bioactivation to SIRT1-Activating Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 5. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effect and mechanism of ginsenoside Rg2 on atherosclerosis -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 7. Ginsenoside Rg2 alleviates myocardial fibrosis by regulating TGF-β1/Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside-Rg2 exerts anti-cancer effects through ROS-mediated AMPK activation associated mitochondrial damage and oxidation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg2 Ameliorates High-Fat Diet-Induced Metabolic Disease through SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

20(R)-Ginsenoside Rg2: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a protopanaxatriol-type saponin (B1150181) isolated from Panax ginseng, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant and anti-inflammatory effects position it as a promising candidate for therapeutic development in a range of pathologies underpinned by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. This technical guide provides an in-depth overview of the molecular pathways modulated by 20(R)-Ginsenoside Rg2, with a focus on its antioxidant and anti-inflammatory mechanisms. The information is compiled from preclinical studies to support further research and development efforts.

Core Mechanisms of Action

This compound exerts its protective effects by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation. The primary mechanisms include the activation of the Nrf2 antioxidant response element pathway and the inhibition of pro-inflammatory cascades such as NF-κB, MAPK, and the NLRP3 inflammasome.

Antioxidant Pathways

This compound enhances the endogenous antioxidant capacity of cells primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, Rg2 promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[3][4][5] The upregulation of these enzymes enhances the cellular defense against reactive oxygen species (ROS), thereby reducing lipid peroxidation (indicated by decreased malondialdehyde levels) and protecting cells from oxidative damage.[3][6]

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound are mediated through the suppression of multiple pro-inflammatory signaling cascades.

1. NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Rg2 has been shown to inhibit the activation of the NF-κB pathway.[7][8][9] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7][10][11]

2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is also a key target of Rg2.[7][12] Studies have demonstrated that Rg2 can significantly suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[7][12] By inhibiting the MAPK cascade, Rg2 further downregulates the expression of downstream inflammatory mediators.

3. NLRP3 Inflammasome: The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and processing pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[10] This is achieved by downregulating the expression of NLRP3, cleaved IL-1β, and caspase-1 p20, thereby reducing the secretion of mature IL-1β.[10] This inhibitory effect is often linked to the upstream suppression of the NF-κB pathway, which is responsible for priming the inflammasome by upregulating NLRP3 expression.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental models.

Table 1: In Vitro Antioxidant Effects of this compound

| Cell Line | Stressor | Rg2 Concentration | Measured Parameter | Result | Reference |

| H9c2 | H₂O₂ | Not Specified | Cell Viability | Significantly increased | [3] |

| H9c2 | H₂O₂ | Not Specified | LDH Release | Significantly decreased | [3] |

| H9c2 | H₂O₂ | Not Specified | ROS Generation | Significantly reduced | [3] |

| H9c2 | H₂O₂ | Not Specified | SOD, GSH-Px Activities | Significantly increased | [3] |

| H9c2 | H₂O₂ | Not Specified | MDA Content | Significantly decreased | [3] |

| H9C2 | H₂O₂ | Not Specified | Bcl-2 Expression | Upregulated | [3] |

| H9C2 | H₂O₂ | Not Specified | Bax, Caspase-3, -9 Expression | Downregulated | [3] |

| PC12 | H₂O₂ | 1, 10 µM | Intracellular ROS | Reduced | [6] |

| PC12 | H₂O₂ | 1, 10 µM | MDA Production | Decreased | [6] |

| PC12 | H₂O₂ | 1, 10 µM | SOD, GSH-Px Activities | Enhanced | [6] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Rg2 Concentration | Measured Parameter | Result | Reference |

| HUVECs | LPS | 10, 20 µM | TNF-α, IL-6, IL-8, IL-1β Expression | Significantly inhibited | [7] |

| iBMDMs | LPS/Nigericin | Not Specified | Nuclear Translocation of p65 | Significantly suppressed | [10] |

| iBMDMs | LPS/Nigericin | Not Specified | NLRP3, Cleaved IL-1β, Caspase-1 p20 | Downregulated | [10] |

| BMMs | RANKL | Not Specified | Phosphorylation of JNK, ERK, p38 | Significantly suppressed | [12] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Rg2 Dosage | Duration | Key Findings | Reference |

| DSS-induced Ulcerative Colitis (mice) | 10, 20 mg/kg | Not Specified | Mitigated weight loss, improved colon histopathology, enhanced intestinal barrier integrity. | [10] |

| Rat Carotid Artery Balloon Injury | 8, 40 mg/kg/day | 14 days | Reduced intimal proliferation, regulated inflammatory pathways. | [7] |

| Alzheimer's Disease (APP/PS1 mice) | Not Specified | 4 weeks | Inhibited activation of astrocytes and microglia, reduced IL-6, IL-1β, and TNF-α expression. | [13][14] |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of this compound.

In Vitro Cell-Based Assays

-

Cell Culture: Specific cell lines such as H9c2 (cardiomyoblasts), PC12 (pheochromocytoma), Human Umbilical Vein Endothelial Cells (HUVECs), and bone marrow-derived macrophages (BMMs) are cultured under standard conditions (e.g., DMEM, 10% FBS, 5% CO₂ at 37°C).[7][15]

-

Cell Viability Assay (MTT): To determine non-toxic concentrations of Rg2, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][15][16]

-

Induction of Stress/Inflammation: Cells are pre-treated with Rg2 for a specified period (e.g., 30 minutes to 1 hour) before being challenged with an oxidative stressor (e.g., H₂O₂) or an inflammatory agent (e.g., LPS, RANKL).[3][15]

-

Western Blot Analysis: To analyze protein expression and phosphorylation, cell lysates are collected, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, Nrf2, HO-1, NF-κB p65, IκBα, NLRP3, Caspase-1, Bcl-2, Bax).[3][7]

-

Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels of inflammatory cytokines and antioxidant enzymes, total RNA is extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using specific primers.[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using commercial ELISA kits.[13]

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

In Vivo Animal Models

-

Animal Models: Disease models relevant to inflammation and oxidative stress are used, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, carotid artery balloon injury in rats, and APP/PS1 transgenic mice for Alzheimer's disease.[7][10][13]

-

Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at specific dosages for a defined treatment period.[7][10]

-

Histopathological Analysis: Tissues of interest (e.g., colon, arteries, brain) are collected, fixed, sectioned, and stained (e.g., Hematoxylin and Eosin - H&E) to assess morphological changes and tissue damage.[7]

-

Immunohistochemistry/Immunofluorescence: Tissue sections are stained with specific antibodies to detect the expression and localization of key proteins involved in the inflammatory and oxidative stress pathways.[13]

-

Biochemical Analysis: Blood and tissue homogenates are used to measure the levels of inflammatory markers, antioxidant enzymes, and other relevant biochemical parameters.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent due to its dual antioxidant and anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including Nrf2, NF-κB, MAPK, and the NLRP3 inflammasome, provides a strong mechanistic basis for its observed protective effects in a variety of preclinical models. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, optimizing its delivery, and evaluating its safety and efficacy in more advanced preclinical and eventually clinical settings. Investigating potential synergistic effects with other therapeutic agents could also open new avenues for its application in complex multifactorial diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Ginsenoside Rg2 ameliorates metabolic dysfunction-related steatohepatitis via the Nrf2 pathway by suppressing inflammation, apoptosis, oxidative stress and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of ginsenoside Rg2 against H2O2-induced injury and apoptosis in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 pathway activation contributes to anti-fibrosis effects of ginsenoside Rg1 in a rat model of alcohol- and CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effects of Ginsenosides (20R)-Rg3 on H2 O2 -Induced Myocardial Cell Injury by Activating Keap-1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of ginsenoside Rd on PC12 cells against hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect and mechanism of ginsenoside Rg2 on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 11. mdpi.com [mdpi.com]

- 12. Ginsenoside Rg2 inhibits osteoclastogenesis by downregulating the NFATc1, c-Fos, and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Ginsenoside Rg2 alleviates astrocyte inflammation and ameliorates the permeability of the Alzheimer's disease related blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginsenosides Rg1 and Rg2 Activate Autophagy and Attenuate Oxidative Stress in Neuroblastoma Cells Overexpressing Aβ(1-42) | MDPI [mdpi.com]

The Solubility and Stability of 20(R)-Ginsenoside Rg2: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 20(R)-Ginsenoside Rg2

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a pharmacologically active saponin (B1150181) isolated from Panax ginseng. Understanding these fundamental properties is critical for its application in research and drug development, ensuring accurate experimental design and the formulation of stable therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways.

Solubility Profile of this compound

The solubility of this compound is a crucial factor for its handling and administration in both in vitro and in vivo studies. Like many other ginsenosides (B1230088), it exhibits limited solubility in aqueous solutions but is soluble in certain organic solvents.

Table 1: Quantitative Solubility Data for this compound and Related Ginsenosides

| Solvent | This compound | Related Ginsenoside (e.g., Re, Rg3) | Temperature (°C) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | 50 - 100 mg/mL (63.7 - 127.4 mM) | Readily soluble | Room Temperature | [1] |

| Ethanol | Sparingly soluble | ~5 mg/mL (for Ginsenoside Re) | Room Temperature | [2] |

| Methanol | Soluble | Readily soluble (for 20(S)-Ginsenoside Rg3) | Room Temperature | [3] |

| Water | Insoluble / Sparingly soluble | Sparingly soluble in aqueous buffers | Room Temperature | [3] |

| Acetonitrile (B52724) | Sparingly soluble | Readily soluble (for 20(S)-Ginsenoside Rg3) | Room Temperature | [3] |

| Dimethylformamide (DMF) | Not explicitly stated | ~20 mg/mL (for Ginsenoside Re) | Room Temperature | [2] |

| 1:1 DMF:PBS (pH 7.2) | Not explicitly stated | ~0.5 mg/mL (for Ginsenoside Re) | Room Temperature | [2] |

Note: The solubility of ginsenosides can be influenced by their specific stereochemistry and glycosidic linkages. The data for related ginsenosides is provided for comparative purposes. It is recommended to empirically determine the solubility for specific experimental conditions.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and the solvent in which it is dissolved. Degradation can lead to a loss of biological activity and the formation of other ginsenoside species.

pH Stability

Ginsenosides are generally unstable in acidic conditions, which can lead to the hydrolysis of glycosidic bonds. For instance, ginsenoside Re can be hydrolyzed under acidic conditions to produce 20(R/S)-ginsenoside Rg2.[4] Conversely, they are relatively stable in neutral and dilute alkaline solutions.[4] To maintain the integrity of this compound in solution, it is advisable to use buffers with a pH range of 6-8.[5]

Thermal Stability

Elevated temperatures can promote the degradation and epimerization of ginsenosides. Studies on various ginsenosides have shown that heating can lead to the conversion of major ginsenosides into minor, and sometimes more potent, ginsenosides.[6] For example, heat treatment of ginseng can increase the content of Rg2.[6] However, prolonged exposure to high temperatures will lead to further degradation. For long-term storage of stock solutions, it is recommended to keep them at -20°C or -80°C.[1]

Table 2: Stability of Ginsenoside Stock Solutions

| Solvent | Storage Temperature (°C) | Duration | Light Exposure | Citation(s) |

| DMSO | -20 | 1 month | Protect from light | [1] |

| DMSO | -80 | 6 months | Protect from light | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Enhancing Aqueous Solubility using Cyclodextrins

Objective: To increase the solubility of this compound in aqueous solutions for cell culture or other biological assays.

Materials:

-

This compound powder

-

γ-cyclodextrin

-

Deionized water

-

Stirring plate and stir bar

-

Freeze-dryer (lyophilizer)

Procedure:

-

Determine the desired molar ratio of this compound to γ-cyclodextrin (a 1:1 molar ratio is a common starting point).

-

Dissolve the calculated amount of γ-cyclodextrin in deionized water with continuous stirring.

-

Slowly add the this compound powder to the cyclodextrin (B1172386) solution.

-

Continue stirring the mixture at a constant temperature (e.g., 50-60°C) for 24-48 hours.

-

After stirring, allow the solution to cool to room temperature.

-

Freeze the solution at -80°C.

-

Lyophilize the frozen solution using a freeze-dryer to obtain a powder of the inclusion complex.

-

The resulting powder can be dissolved in water or an appropriate buffer for experimental use.

Protocol for Stability Assessment using HPLC

Objective: To determine the stability of this compound under specific conditions (e.g., pH, temperature).

Materials:

-

This compound stock solution

-

Buffers of various pH values

-

Incubators or water baths set to desired temperatures

-

HPLC system with a UV or MS detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

Procedure:

-

Prepare working solutions of this compound at a known concentration in the desired buffers or solvents.

-

Divide the solutions into aliquots for analysis at different time points.

-

Store the aliquots under the desired experimental conditions (e.g., different temperatures, light/dark).

-

At each time point, inject a sample into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 203 nm

-

Injection Volume: 20 µL

-

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial concentration (time zero) to determine the degradation rate.

Visualization of Signaling Pathways

This compound has been shown to exert its biological effects, particularly its neuroprotective and anti-inflammatory activities, through the modulation of specific signaling pathways.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[7] By inhibiting this pathway, Rg2 can reduce the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, contributing to its neuroprotective effects.[7]

Caption: Activation of the PI3K/Akt pathway by this compound.

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates a general workflow for conducting solubility and stability assessments of this compound.

Caption: Workflow for solubility and stability studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this promising natural compound in scientific research. Due to the inherent variability of natural products and experimental conditions, it is strongly recommended to perform specific solubility and stability tests for each new batch of compound and for each unique experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Re as a Probe for Evaluating the Catalytic Potential of Microcrystalline Cellulose for the Degradation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in Ginsenosides of Raw Ginseng According to Heating Temperature and Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ginsenoside Rg2 Stereoisomers: A Technical Guide to Their Distinct Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Ginsenoside Rg2, a protopanaxatriol-type saponin (B1150181) found in Panax ginseng, has garnered significant attention for its diverse pharmacological effects.[1][2] It exists in two primary stereoisomeric forms, 20(S)-ginsenoside Rg2 and 20(R)-ginsenoside Rg2, which differ only in the spatial orientation of the hydroxyl group at the C-20 position. This subtle structural variation leads to profound differences in their biological activities, particularly in the realms of neuroprotection, anti-inflammation, and skin photoaging. This guide provides an in-depth analysis of these stereoisomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Neuroprotective Effects: A Tale of Two Isomers

Both Rg2 stereoisomers exhibit neuroprotective properties, but their efficacy and mechanisms can differ depending on the specific neurological insult. They have been shown to protect nerve cells, improve resistance to neuronal injury, and ameliorate memory and cognitive deficits.[3] Studies have demonstrated their potential in models of Alzheimer's disease, vascular dementia, and cerebral ischemia/reperfusion injury.[3][4]

The protective mechanisms are multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and modulation of calcium homeostasis.[3][5] For instance, ginsenoside Rg2 has been found to attenuate glutamate-induced neurotoxicity by reducing intracellular Ca2+ overload, decreasing the production of malondialdehyde (MDA) and nitric oxide (NO), and inhibiting the expression of calpain II and caspase-3.[3][5]

Quantitative Data: Neuroprotective Activity

| Stereoisomer | Model System | Insult/Condition | Concentration/Dose | Key Quantitative Findings | Reference |

| 20(S)-Rg2 & 20(R)-Rg2 | OGD/R Model Cells | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Both isomers improve cell activity. | [3][4] |

| Ginsenoside Rg2 (mixture) | SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Not specified | Attenuated 6-OHDA toxicity; Reduced 6-OHDA-induced ERK phosphorylation. | [4][6] |

| Ginsenoside Rg2 (mixture) | PC12 Cells | Glutamate (B1630785) (1 mmol/L) | 0.05, 0.1, 0.2 mmol/L | Significantly attenuated glutamate-induced decrease in cell viability and increase in [Ca2+]i, MDA, and NO. | [5] |

| Ginsenoside Rg2 (mixture) | Aβ25-35 induced AD model (rats) | Aβ25-35 | 5-20 µg/mL (in vitro) | Increased PC12 cell viability in a concentration-dependent manner. | [3] |

| Ginsenoside Rg2 (mixture) | Vascular Dementia (VD) model (rats) | Not specified | 2.5, 5, 10 mg/kg | Increased expression of Bcl-2 and HSP70; Decreased expression of Bax and P53. | [4][7] |

Experimental Protocol: Assessing Neuroprotection Against Glutamate-Induced Toxicity in PC12 Cells

This protocol outlines a typical experiment to evaluate the neuroprotective effects of ginsenoside Rg2 stereoisomers.

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded into culture plates. After adherence, they are divided into groups: a control group, a glutamate-only group (e.g., 1 mmol/L), and groups treated with glutamate plus varying concentrations of 20(S)-Rg2 or 20(R)-Rg2 (e.g., 0.05, 0.1, 0.2 mmol/L) for 24 hours.[5]

-

Cell Viability Assay (MTT Assay): After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader to determine cell viability.[8]

-

Measurement of Intracellular Calcium ([Ca2+]i): Cells are loaded with a fluorescent Ca2+ probe like Fura-2/AM. The fluorescence intensity is measured using a spectrofluorometer to quantify changes in intracellular calcium concentration.[5]

-

Oxidative Stress Markers: The levels of malondialdehyde (MDA) and nitric oxide (NO) in the cell culture supernatant are measured using spectrophotometric methods as indicators of lipid peroxidation and oxidative stress.[5]

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to measure the expression levels of key proteins involved in apoptosis, such as Calpain II, Caspase-3, Bcl-2, and Bax.[3][9]

Visualizing the Neuroprotective Mechanism

The neuroprotective effects of ginsenoside Rg2 isomers are often mediated through the modulation of critical signaling pathways that control cell survival and death.

References

- 1. alfachemic.com [alfachemic.com]

- 2. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of ginsenoside Rg2 against glutamate-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active ginseng components in cognitive impairment: Therapeutic potential and prospects for delivery and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 20(R)-Ginsenoside Rg2 in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginsenoside Rg2, a key active saponin (B1150181) found in Panax ginseng, exists as two stereoisomers: 20(R) and 20(S).[1] These isomers may exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, a reliable and reproducible analytical method is crucial for accurately quantifying 20(R)-Ginsenoside Rg2 in biological matrices like plasma. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in plasma, suitable for pharmacokinetic studies and preclinical research.[1] The method is specific, sensitive, and robust for the intended application.

Principle

This method utilizes reversed-phase HPLC to separate this compound from its enantiomer 20(S)-Ginsenoside Rg2 and other endogenous plasma components.[1] The sample preparation involves a protein precipitation step to remove interfering macromolecules from the plasma.[2][3] Quantification is achieved by UV detection at 203 nm, which is a common wavelength for analyzing ginsenosides.[1][2] A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

20(S)-Ginsenoside Rg2 reference standard (for specificity check)

-

Methanol (B129727) (HPLC grade)[5]

-

Acetonitrile (B52724) (HPLC grade)[2]

-

Phosphoric Acid (H₃PO₄)[1]

-

Potassium Dihydrogen Phosphate (KH₂PO₄)[2]

-

Water (HPLC grade or ultrapure)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the separation of 20(R) and 20(S)-Ginsenoside Rg2.[1]

| Parameter | Specification |

| HPLC System | Agilent 1100 series or equivalent with UV Detector |

| Analytical Column | Diamonsil ODS C18, 5 µm, 250 mm x 4.6 mm[1] |

| Guard Column | RP18, 5 µm[1] |

| Mobile Phase | Methanol : 4% aq. H₃PO₄ (65:35, v/v), pH adjusted to 5.1[1] |

| Flow Rate | Isocratic, 1.0 mL/min (Alternative: 0.5 mL/min)[1][2] |

| Detection Wavelength | 203 nm[1][2] |

| Injection Volume | 10-50 µL[2][3] |

| Column Temperature | Ambient[2] |

| Retention Time (Approx.) | 20(S)-Ginsenoside Rg2: ~13.6 min; this compound: ~14.5 min[1] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 5 mL of HPLC-grade methanol to obtain a concentration of 1 mg/mL.[5] Store this stock solution at -20°C.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Imipramine) in methanol.[2]

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol.[3] These working solutions will be used to spike blank plasma for calibration standards and quality control samples.

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike 90 µL of blank plasma with 10 µL of the appropriate working standard solution to achieve final concentrations for the calibration curve (e.g., 2.0, 5, 10, 50, 100, 250 µg/mL).[1][3]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5, 50, and 200 µg/mL). These are prepared independently from the calibration standards.

| Sample Type | Analyte Concentration Range (µg/mL) |

| Calibration Standards | 2.0 - 250[1] |

| Low QC (LQC) | ~3x LLOQ |

| Medium QC (MQC) | Mid-range of calibration curve |

| High QC (HQC) | ~75-85% of highest standard |

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation process.

Caption: Workflow for this compound extraction and analysis.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and briefly vortex.

-

Add 300-600 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2][3]

-

Vortex the mixture vigorously for approximately 2 minutes.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system for analysis.

Note: Solid-Phase Extraction (SPE) using a C18 cartridge can also be employed for cleaner extracts if necessary.[2]

Results and Discussion

Method Validation

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA). The following diagram illustrates the key parameters for method validation.

Caption: Key parameters for analytical method validation.

The table below summarizes typical performance characteristics for a validated HPLC method for this compound in plasma.

| Validation Parameter | Typical Result | Reference |

| Linearity Range | 2.0 - 250 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 2.0 µg/mL | [1] |

| Limit of Quantification (LLOQ) | 7.8 µg/mL (S/N > 10) | [1] |

| Intra-day Precision (RSD%) | ≤ 1.59% | [1] |

| Inter-day Precision (RSD%) | ≤ 0.54% | [1] |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | [7] |

| Extraction Recovery | 95.8% | [1] |

| Stability | Stable through freeze-thaw cycles and post-preparative storage.[3] | [3] |

Specificity: The method demonstrates good specificity, with the peaks for this compound, its 20(S) enantiomer, and the internal standard being well-resolved from endogenous interferences in blank plasma.[1]

Precision and Accuracy: The intra- and inter-day precision (RSD%) and accuracy (RE%) values are well within the accepted limits for bioanalytical methods, indicating the method is reliable and reproducible.[1][7]

Recovery: The high extraction recovery suggests that the protein precipitation method is efficient in extracting the analyte from the plasma matrix.[1]

Conclusion

The described HPLC-UV method provides a simple, reproducible, and accurate approach for the quantification of this compound in plasma.[1] The sample preparation is straightforward, and the chromatographic conditions allow for successful enantiomeric separation. This validated method is well-suited for application in pharmacokinetic and other preclinical studies requiring the precise measurement of this compound.

References

- 1. Simultaneous enantiomer determination of 20 (R)- and 20 (S)-ginsenoside-Rg2 in rat plasma after intravenous administration using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract [mdpi.com]

- 4. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]